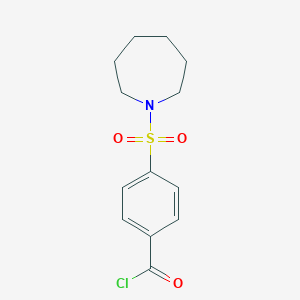

4-(Azepan-1-ylsulfonyl)benzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

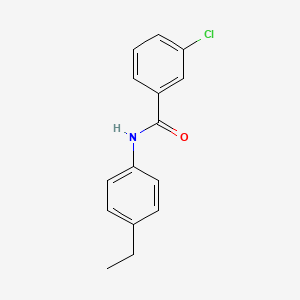

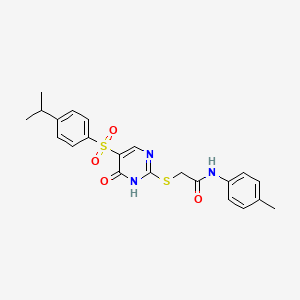

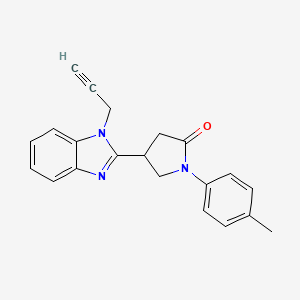

“4-(Azepan-1-ylsulfonyl)benzoyl chloride” is a chemical compound with the CAS number 890592-48-0 . It has a molecular weight of 301.79 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H16ClNO3S/c14-13(16)11-5-7-12(8-6-11)19(17,18)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 301.79 .Applications De Recherche Scientifique

PKB Inhibition

Novel azepane derivatives, including structures related to 4-(Azepan-1-ylsulfonyl)benzoyl chloride, have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives show potential in the context of drug discovery due to their high activity and plasma stability, indicating their usefulness in therapeutic applications (Breitenlechner et al., 2004).

Novel Synthesis Approaches

Research on developing new synthesis methods for compounds structurally related to this compound has been conducted. These methods focus on producing derivatives efficiently, which is crucial for furthering chemical research and potential pharmaceutical applications (Chen & Ren, 2014).

Acylation of Azaindoles

The compound has been used in the acylation of azaindoles, demonstrating its utility in modifying molecular structures for specific chemical properties or activities (Zhang et al., 2002).

Photolysis Studies

Studies involving the photolysis of pyridyl azides in the presence of methoxide ions have utilized derivatives of this compound. These studies are significant for understanding light-induced chemical reactions and their potential applications (Sawanishi et al., 1984).

Organogel Formation

Research has explored the formation of organogels using azobenzene-based super organogelators, which include reactive groups like benzoyl chloride. This research is pivotal in developing new materials with multiple responsive properties (Yang et al., 2014).

Antimicrobial Activity

Benzoyl chloride, a related compound, has been used in modifying ethylene acrylic acid polymers to exhibit antimicrobial properties. This indicates potential applications in food preservation and controlling microbial contamination (Matche et al., 2006).

Homogeneous Acylation of Cellulose

The compound has been used in the homogeneous acylation of cellulose with benzoyl chlorides. This research is significant for the chemical modification of cellulose, a widespread and versatile natural polymer (Zhang et al., 2009).

Propriétés

IUPAC Name |

4-(azepan-1-ylsulfonyl)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S/c14-13(16)11-5-7-12(8-6-11)19(17,18)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMVCZXBPXRLFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2463788.png)

![5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2463796.png)

![6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2463797.png)

![N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide](/img/structure/B2463799.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2463805.png)